molecular formula C32H35ClN6O3 B12374468 EGFR Inhibitor STX-721

EGFR Inhibitor STX-721

Cat. No.: B12374468
M. Wt: 587.1 g/mol
InChI Key: UMSJPISUMQOUKS-LMZGTLAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STX-721 is a next-generation, orally delivered small molecule designed to target exon 20 insertion mutations in epidermal growth factor receptors. These mutations are a well-known oncogenic driver in non-small cell lung cancer, the most common form of lung cancer. STX-721 has been developed with the aim of providing best-in-class selectivity and efficacy, overcoming the limitations of existing therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic routes and reaction conditions for STX-721 are proprietary and have not been fully disclosed in public literature. it is known that the compound was developed using Scorpion Therapeutics’ proprietary drug-hunting platform, which integrates advanced technologies across cancer biology, medicinal chemistry, and data sciences .

Industrial Production Methods: Industrial production methods for STX-721 are also proprietary. The compound is currently advancing through preclinical development, with an investigational new drug application submission expected in 2023 .

Chemical Reactions Analysis

Types of Reactions: STX-721 primarily undergoes biochemical reactions involving its interaction with exon 20 insertion mutations in epidermal growth factor receptors. These interactions are crucial for its anti-tumor activity .

Common Reagents and Conditions: The specific reagents and conditions used in the synthesis and reactions of STX-721 have not been publicly disclosed. it is known that the compound demonstrates strong potency and selectivity in various biochemical assays .

Major Products Formed: The major products formed from the reactions involving STX-721 are not explicitly detailed in available literature. The primary focus of research has been on its efficacy and selectivity in targeting exon 20 insertion mutations .

Scientific Research Applications

STX-721 has significant potential in scientific research, particularly in the field of oncology. Its primary application is in the treatment of non-small cell lung cancer with exon 20 insertion mutations. The compound has demonstrated strong anti-tumor activity and selectivity in preclinical models, making it a promising candidate for further clinical development .

Mechanism of Action

STX-721 exerts its effects by selectively inhibiting exon 20 insertion mutations in epidermal growth factor receptors. This inhibition disrupts the signaling pathways that drive tumor growth and proliferation in non-small cell lung cancer. The compound’s high selectivity for mutant receptors over wild-type receptors is expected to result in a wider therapeutic index and reduced toxicity .

Comparison with Similar Compounds

Similar Compounds:

  • Osimertinib
  • Mobocertinib
  • Amivantamab

Uniqueness: STX-721 is unique in its potentially best-in-class selectivity for exon 20 insertion mutations. Unlike other therapies, which often have significant toxicities due to inhibition of wild-type epidermal growth factor receptors, STX-721 is designed to minimize these adverse effects. This selectivity is expected to provide a wider therapeutic window and greater efficacy .

Properties

Molecular Formula

C32H35ClN6O3

Molecular Weight

587.1 g/mol

IUPAC Name

3-(3-chloro-2-methoxyanilino)-2-[3-[2-[(2R)-1-[(E)-4-(dimethylamino)but-2-enoyl]-2-methylpyrrolidin-2-yl]ethynyl]pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C32H35ClN6O3/c1-32(14-7-19-39(32)26(40)10-6-18-38(2)3)15-11-21-20-34-16-12-22(21)28-29(27-24(36-28)13-17-35-31(27)41)37-25-9-5-8-23(33)30(25)42-4/h5-6,8-10,12,16,20,36-37H,7,13-14,17-19H2,1-4H3,(H,35,41)/b10-6+/t32-/m1/s1

InChI Key

UMSJPISUMQOUKS-LMZGTLAXSA-N

Isomeric SMILES

C[C@@]1(CCCN1C(=O)/C=C/CN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC

Canonical SMILES

CC1(CCCN1C(=O)C=CCN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.